molecular formula C16H17N5O2 B292222 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No. B292222
M. Wt: 311.34 g/mol
InChI Key: ZBZLHYBHPORVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, also known as EDP, is a chemical compound that has been widely studied for its potential applications in scientific research. EDP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods, including the reaction of 4-ethoxyaniline with diazonium salt and the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one with ethyl iodide.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is not fully understood. However, studies have shown that 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one can inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response. 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one can reduce inflammation in the body by inhibiting the activity of certain enzymes. 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has also been shown to induce apoptosis in cancer cells, which can help to slow down or stop the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one also has a number of potential applications in scientific research, including cancer research and anti-inflammatory research. However, there are also limitations to using 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one in lab experiments. For example, the mechanism of action of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one. One area of research is to further explore the anti-cancer properties of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one and to investigate its potential use as a cancer treatment. Another area of research is to investigate the potential use of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one and to identify any potential side effects or limitations of using 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one in scientific research.

Synthesis Methods

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has been synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with diazonium salt. The reaction takes place in the presence of a catalyst, such as copper powder or cuprous chloride, and results in the formation of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one. Another method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one with ethyl iodide in the presence of a base, such as potassium carbonate, to yield 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one.

Scientific Research Applications

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has been studied for its potential applications in scientific research. One of the most promising applications of 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is in the field of cancer research. Studies have shown that 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has anti-cancer properties and can inhibit the growth of cancer cells. 3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.

properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C16H17N5O2/c1-4-23-13-7-5-12(6-8-13)18-19-14-15-17-10(2)9-11(3)21(15)20-16(14)22/h5-9H,4H2,1-3H3,(H,20,22)

InChI Key

ZBZLHYBHPORVTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3NC2=O)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3NC2=O)C)C

Origin of Product

United States

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